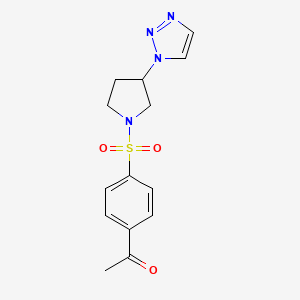

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediatesThe final step involves the sulfonylation of the phenyl ring using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity. For instance, studies have shown that compounds similar to 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone display effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication pathways .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Proteus mirabilis | 8 µg/mL |

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Compounds structurally related to this compound have been tested against various fungi, including Candida species and Aspergillus species .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Candida albicans | 64 µg/mL |

| Compound E | Aspergillus niger | 32 µg/mL |

Anticancer Potential

The anticancer potential of triazole-containing compounds is another area of active research. These compounds have shown promise in targeting various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells such as breast cancer (MCF7) and lung cancer (A549) cell lines .

Table 3: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | MCF7 | 10 |

| Compound G | A549 | 15 |

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antibacterial activity using the agar disc-diffusion method. The most potent compounds exhibited MIC values lower than those of standard antibiotics .

- In Vivo Studies : Research involving animal models has shown that specific triazole derivatives can significantly reduce tumor size in xenograft models, indicating their potential as therapeutic agents in cancer treatment .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt cellular processes critical for bacterial survival and cancer cell proliferation .

Wirkmechanismus

The mechanism of action of 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can form strong hydrogen bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-((3-(1H-1,2,3-triazol-1-yl)propyl)sulfonyl)phenyl)ethanone: Similar structure but with a propyl group instead of a pyrrolidine ring.

1-(4-((3-(1H-1,2,3-triazol-1-yl)butyl)sulfonyl)phenyl)ethanone: Contains a butyl group instead of a pyrrolidine ring.

1-(4-((3-(1H-1,2,3-triazol-1-yl)pentyl)sulfonyl)phenyl)ethanone: Features a pentyl group instead of a pyrrolidine ring.

Uniqueness

The presence of the pyrrolidine ring in 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development .

Biologische Aktivität

The compound 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is an intriguing synthetic organic molecule that has garnered attention due to its potential biological activities. This compound incorporates a triazole ring, a pyrrolidine moiety, and a sulfonyl group, which may interact with various biological targets. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Molecular Characteristics

The molecular formula of this compound is C11H15N5O3S. Its molecular weight is approximately 299.33 g/mol. The presence of the triazole and pyrrolidine structures suggests potential for diverse interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can act as a bioisostere for amides and carboxylic acids, potentially mimicking natural substrates and inhibiting enzyme activity. The sulfonyl group may enhance solubility and bioavailability, while the pyrrolidine ring can contribute to binding affinity through conformational flexibility.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound could display similar activity due to its structural components.

Anticancer Potential

Preliminary studies suggest that triazole-containing compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cell lines through the modulation of apoptotic pathways . The incorporation of the pyrrolidine and sulfonyl groups may enhance this effect by improving cellular uptake and target specificity.

Study 1: Triazole Derivatives in Antimicrobial Applications

In a comparative study, various triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with sulfonyl substitutions had enhanced activity against Candida albicans, suggesting that the sulfonyl group plays a crucial role in biological effectiveness .

Study 2: Anticancer Activity Assessment

A series of experiments were conducted on triazole-based compounds to evaluate their anticancer effects on human lung cancer cells (A549). The results showed that certain derivatives led to a significant reduction in cell viability, indicating potential therapeutic applications for the compound under investigation .

Table 1: Biological Activities of Related Triazole Compounds

| Property | Value |

|---|---|

| Molecular Formula | C11H15N5O3S |

| Molecular Weight | 299.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Eigenschaften

IUPAC Name |

1-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)17-8-6-13(10-17)18-9-7-15-16-18/h2-5,7,9,13H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRXYMVBSKCHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.